![molecular formula C11H10F3N3 B13223780 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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Overview
Description
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with 3-(trifluoromethyl)benzaldehyde under acidic or basic conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine in the presence of an acid catalyst to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluridone: A compound with a similar trifluoromethyl group, used as an herbicide.
Trifluoromethylated Pyrazoles: Other pyrazole derivatives with trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine (commonly referred to as TFMPA) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique trifluoromethyl substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure and Properties
Chemical Formula: C11H10F3N3
CAS Number: 1909326-85-7
IUPAC Name: 5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets. The presence of the methyl group may influence its reactivity and biological interactions.
TFMPA's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, enhancing the compound's efficacy. Studies suggest that TFMPA can modulate enzyme activity through hydrogen bonding and other interactions at the active sites, leading to various biological effects.
Anticancer Properties
Research indicates that pyrazole derivatives, including TFMPA, exhibit significant anticancer activity. For instance:
- Cell Cycle Modulation: In studies involving breast cancer cell lines (e.g., MDA-MB-231), TFMPA demonstrated the ability to induce apoptosis and enhance caspase-3 activity, indicating its potential as an anticancer agent .
- Inhibition of Microtubule Assembly: Similar compounds have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting a mechanism through which they can disrupt cancer cell proliferation .
Anti-inflammatory Effects
TFMPA has also been explored for its anti-inflammatory properties:
- Cytokine Inhibition: Compounds within the pyrazole class have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Selectivity for COX Enzymes: Some studies report that pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
Comparative Analysis of Biological Activity
Case Studies and Research Findings
- Synthesis and Evaluation: A study synthesized various pyrazole derivatives, including TFMPA analogs, evaluating their anticancer effects on multiple cell lines. The results indicated significant antiproliferative activity across different cancers, particularly in breast and liver cancer models .
- Pharmacological Potential: Research highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profile of pyrazole derivatives. Compounds with this substitution demonstrated improved activity against resistant bacterial strains and showed promise as antimicrobial agents .
- Clinical Implications: The ongoing exploration of TFMPA and similar compounds suggests their potential as therapeutic agents in treating cancer and inflammatory diseases. The incorporation of trifluoromethyl groups has been linked to enhanced drug-like properties, making these compounds suitable candidates for further clinical development .
Properties
Molecular Formula |
C11H10F3N3 |
---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14/h2-6H,1H3,(H2,15,16) |
InChI Key |
ACRBKDLKEXHHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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